molecular formula C15H14ClNO4S B309283 Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate

Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate

Cat. No. B309283
M. Wt: 339.8 g/mol
InChI Key: LTBGBHGXWMMDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical formula C15H13ClNO4S and is commonly referred to as ethyl 4-chloro-3-sulfamoylbenzoate. In

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various diseases.
Biochemical and Physiological Effects:
Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation and oxidative stress. This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Moreover, it has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate in lab experiments is its high purity and stability. This compound is readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.

Future Directions

There are several future directions for research on ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate. One area of research is the development of novel therapeutic agents based on this compound. Another area of research is the optimization of the synthesis method to achieve higher yields and purity. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects and toxicity.

Synthesis Methods

The synthesis of ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl alcohol and a reducing agent such as iron powder to yield ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been tested in preclinical studies for its efficacy in treating various diseases such as cancer, arthritis, and infections.

properties

Product Name

Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

ethyl 3-(benzenesulfonamido)-4-chlorobenzoate

InChI

InChI=1S/C15H14ClNO4S/c1-2-21-15(18)11-8-9-13(16)14(10-11)17-22(19,20)12-6-4-3-5-7-12/h3-10,17H,2H2,1H3

InChI Key

LTBGBHGXWMMDLK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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